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Compound of Interest

Compound Name:
2-(2,4-Dichlorophenyl)-1-(4-

methoxyphenyl)ethanone

CAS No.: 153529-19-2

Cat. No.: B3034295

Get Quote

Molecular Weight Determination, Synthesis Logic, and Analytical Validation

Executive Technical Summary
Alpha-(2,4-dichlorophenyl)-4'-methoxyacetophenone (CAS: 61292-27-1) is a deoxybenzoin

derivative serving as the structural scaffold for the dioxolane ring found in Itraconazole.[1]

Precise molecular weight determination is not merely a formality but a critical quality attribute

(CQA) due to the specific isotopic signature of the dichloro-substitution, which dictates mass

spectrometry settings for impurity profiling.[1]
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Parameter Technical Specification

IUPAC Name
1-(4-methoxyphenyl)-2-(2,4-

dichlorophenyl)ethan-1-one

Common Name -(2,4-dichlorophenyl)-4'-methoxyacetophenone

CAS Number 61292-27-1

Molecular Formula

Average Molecular Weight 295.16 g/mol

Monoisotopic Mass 294.0214 Da

Molecular Structure & Mass Spectrometry Logic
Understanding the molecular weight of this compound requires accounting for the natural

abundance of Chlorine isotopes (

and

).[1] In high-resolution mass spectrometry (HRMS), the "molecular weight" is not a single
number but an isotopic envelope.[1]

Isotopic Abundance Calculation
For a molecule containing two chlorine atoms (

), the isotopic pattern follows a characteristic expansion of the binomial distribution

:

M (100%):

Mass ~294.02[1]

M+2 (~64%):

Mass ~296.02[1]

M+4 (~10%):
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Mass ~298.02[1]

Self-Validating Protocol: When analyzing this compound via LC-MS, the presence of a 9:6:1

(approximate) peak height ratio at

295, 297, and 299 (protonated species

) serves as an intrinsic confirmation of the dichloro-moiety integrity.[1]

Structural Visualization
The following diagram illustrates the connectivity and the specific "Alpha" linkage crucial for

downstream ketalization.
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Caption: Connectivity map of

-(2,4-dichlorophenyl)-4'-methoxyacetophenone showing the critical alpha-carbon linkage
connecting the two aromatic systems.

Synthesis Workflow & Causality
The synthesis typically employs a Friedel-Crafts Acylation.[1][2] This route is chosen over

alkylation of acetophenone because it prevents poly-alkylation and ensures regiospecificity at

the para-position of the anisole ring due to the methoxy group's directing effect.[1]

Retrosynthetic Analysis
Disconnection: C(carbonyl)-C(aryl) bond.[1]

Synthons: 4-Methoxybenzene (Anisole) + 2,4-Dichlorophenylacetyl chloride.[1]

Catalyst: Aluminum Chloride (

).[1]
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Reaction Pathway Diagram[1]
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Caption: Step-wise synthesis pathway via Friedel-Crafts acylation, highlighting the activation of

the acid precursor.

Experimental Guide: Analytical Validation
As a Senior Scientist, I recommend the following protocol to validate the molecular weight and

identity of the synthesized intermediate. This method is designed to be self-validating by

leveraging the chlorine isotope pattern.[1]

LC-MS Characterization Protocol[1]
Objective: Confirm MW (295.16 g/mol ) and purity >98%.

Instrument Parameters:

System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 minutes.

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Step-by-Step Methodology:

Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN). Sonicate for 2 minutes.

Dilute 1:100 with 50:50 Water:ACN.

Injection: Inject 2 µL of the diluted sample.

Data Acquisition: Scan range

100–600.[1]

Validation Criteria (The "Trust" Check):

Retention Time: Expect elution at high organic % (approx. 3.5 - 4.0 min) due to the

lipophilic dichlorophenyl group.[1]

Base Peak: Observe

at 295.0.[1]

Isotope Confirmation: You must observe the secondary peak at 297.0 (approx. 65%

intensity of base) and tertiary at 299.0 (approx. 10%).[1]

Failure Mode: If the 297 peak is missing or <30%, the dichlorophenyl ring is not intact

(possible dechlorination).[1]

Data Summary Table
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Property Value Source/Calculation

Monoisotopic Mass 294.0214 Da
Calculated (

)

(Base) 295.029 Da Observed in ESI+

(Adduct) 317.011 Da Common sodium adduct

Melting Point 130–135 °C Experimental Range [1]

Solubility DCM, DMSO, Ethyl Acetate Lipophilic nature
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3034295/docs#technical-guide-alpha-2-4-
dichlorophenyl-4-methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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